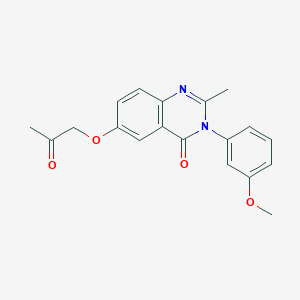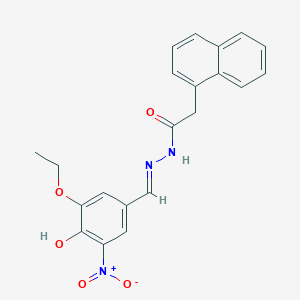
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, cardiovascular diseases, and cancer.
作用機序
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while downregulating genes involved in lipogenesis and inflammation. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective agonist of PPARδ, making it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments. However, there are also some limitations to using 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone in lab experiments. It is relatively expensive compared to other PPARδ agonists, and its long-term safety and efficacy in humans have not been fully established.
将来の方向性
There are several future directions for research on 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for combination therapy with other drugs. Another area of interest is its potential use in cardiovascular diseases, such as atherosclerosis and heart failure. Moreover, the anti-cancer properties of 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone warrant further investigation, particularly in the context of combination therapy with other anti-cancer drugs. Finally, the development of more selective and potent PPARδ agonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成法
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methyl-4-quinazolinone with ethyl 2-bromoacetate, followed by the reaction with 3-methoxybenzylamine and the subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
科学的研究の応用
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)11-25-16-7-8-18-17(10-16)19(23)21(13(2)20-18)14-5-4-6-15(9-14)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVAXQVWLEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)


![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)

![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)